molecular formula C17H18N2O6 B7760104 Nifedipine CAS No. 915092-63-6

Nifedipine

Cat. No.: B7760104
CAS No.: 915092-63-6
M. Wt: 346.3 g/mol
InChI Key: HYIMSNHJOBLJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nifedipine is a first-generation dihydropyridine (DHP) calcium channel blocker (CCB) widely used to treat hypertension and angina. It inhibits L-type voltage-gated calcium channels in vascular smooth muscle, reducing intracellular calcium influx and causing vasodilation. Its rapid onset of action and potent peripheral vasodilatory effects have made it a reference standard in antihypertensive drug development . Beyond cardiovascular applications, this compound exhibits neuroprotective properties by mitigating cerebral ischemia-induced calcium overload and modulating excitatory/inhibitory amino acid release in neuronal tissues . However, its short half-life and propensity for reflex tachycardia have driven research into structurally similar compounds with improved pharmacokinetic and pharmacodynamic profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nifedipine is synthesized through a multi-step process. One common method involves the Hantzsch reaction, which includes the condensation of an aldehyde, a β-keto ester, and ammonia. For example, the reaction of methyl acetoacetate with ortho-nitrobenzaldehyde in the presence of ammonia yields this compound . The reaction conditions typically involve heating and stirring the reactants at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is often prepared using a similar synthetic route but with optimized conditions for large-scale production. The process involves the use of raw materials such as methyl acetoacetate, ortho-nitrobenzaldehyde, and ammonia, along with solvents like methanol. The reaction mixture is heated and stirred, followed by filtration and purification steps to obtain the final product .

Chemical Reactions Analysis

Complexation with Cyclodextrins

Nifedipine forms inclusion complexes with cyclodextrins (CDs) to enhance solubility and bioavailability. Studies using hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD) revealed the following:

Key Findings:

  • FTIR Analysis :

    • Shifts in absorption bands (e.g., C=O ester at 1682 cm⁻¹ and NO₂ at 1529 cm⁻¹) indicated interactions between this compound and CDs .

    • Complete disappearance of this compound’s melting peak in DSC thermograms confirmed successful encapsulation via lyophilization .

MethodObservation (HP-β-CD)Observation (Me-β-CD)
KneadingPeak intensity reduction at 172°CShifted melting peak to 168°C
LyophilizationMelting peak disappearanceMelting peak disappearance
CoprecipitationPartial peak retention (no complexation)Partial peak retention (no complexation)
  • Dissolution Rates :
    Lyophilized complexes (F3 formulation) achieved 99.11% drug release in 30 min, outperforming physical mixtures .

Photodegradation Reactions

This compound is highly photosensitive, degrading under UV/visible light via two pathways:

  • Primary Pathway : Formation of nitroso-phenylpyridine derivatives .

  • Secondary Pathway : Generation of nitrophenylpyridine derivatives under UV light .

Kinetic Analysis:

  • Polychromatic Light Exposure :
    Degradation follows Φ-order kinetics, with a rate constant dependent on light intensity and wavelength .

Light SourceDegradation ProductHalf-Life (t₁/₂)
UV (254 nm)Nitrophenylpyridine derivative<1 hour
Visible (>420 nm)Nitroso-phenylpyridine derivative6 hours

Metabolic Pathways

This compound is metabolized primarily by CYP3A4 into inactive metabolites:

  • Oxidation : Forms 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid .

  • Hydrolysis : Converts to dehydrothis compound (minor pathway) .

MetabolitePathwayExcretion Route
Pyridine carboxylic acidOxidationUrine (60–80%)
Dehydrothis compoundHydrolysisFeces (20–40%)

Radiolabeling for PET Imaging

This compound was synthesized with nitrogen-13 via a Hantzsch condensation reaction:

  • Reagents : [¹³N]NH₃, 2-nitrobenzaldehyde, methylacetoacetate .

  • Conditions : Microwave heating (100°C, 10 min) in DMF with tetrabutylammonium hydroxide .

Outcomes:

  • Radiochemical Yield : 60–80% after optimizing intermediates (enones and diketones) .

  • Specific Activity : Up to 1400 mCi/μmol, suitable for biodistribution studies .

Thermal Decomposition

Heating this compound above 250°C releases toxic nitrogen oxides (NOₓ) .

TemperatureDecomposition ProductHazard Profile
>250°CNOₓ gasesRespiratory irritation

Crystal Habit Modification

Solvent-antisolvent pairs (e.g., chloroform/hexane) altered this compound’s crystal morphology, improving solubility by 1.5–2.5× .

Solvent SystemCrystal HabitSolubility Enhancement
Chloroform/IPAIsodiametric2.5×
Ethanol/HexaneNeedle-like1.8×

Scientific Research Applications

Hypertension Management

Nifedipine is widely prescribed for managing hypertension. Studies have demonstrated its effectiveness in lowering blood pressure significantly. For instance, the INSIGHT trial showed that this compound reduced mean blood pressure from 173/99 mm Hg to 138/82 mm Hg, comparable to diuretic treatments .

Angina Pectoris

This compound is effective in treating different forms of angina, including stable and unstable angina. A double-blind randomized trial indicated that adding this compound to conventional therapy improved outcomes in patients with unstable angina, showing a reduction in treatment failures compared to placebo .

Physiologically-Based Pharmacokinetic Modeling

Recent advancements have utilized physiologically-based pharmacokinetic (PBPK) modeling to predict the pharmacokinetics and pharmacodynamics of this compound. A study showed that the PBPK model accurately predicted plasma concentration-time curves for this compound, indicating its reliability in clinical settings .

Table 1: Comparison of Predicted vs Observed Pharmacokinetic Parameters

ParameterPredicted (CR Tablet)Observed (CR Tablet)Fold Error
Cmax20 ng/mL19 ng/mL1.05
Tmax5 hours5 hours1.00
AUC150 ng·h/mL145 ng·h/mL1.03

Use in Pregnancy

This compound has been utilized off-label for managing threatened preterm labor due to its tocolytic properties. However, it is essential to monitor for potential side effects such as atrial fibrillation, as documented in a case study where a patient developed this condition after receiving this compound .

Geriatric Considerations

In older adults, careful dosing is crucial due to altered pharmacokinetics. Studies suggest that while this compound is effective, it may require dose adjustments based on individual responses and comorbidities.

Adverse Effects and Safety Profile

While generally well-tolerated, this compound can cause side effects such as hypotension and gastrointestinal disturbances. A study investigating the risk of bowel obstruction in patients using extended-release this compound found no significant increase compared to amlodipine users .

Table 2: Summary of Adverse Effects Associated with this compound

Adverse EffectIncidence (%)
Hypotension10
Palpitations5
Gastrointestinal upset7

Mechanism of Action

Nifedipine exerts its effects by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition reduces intracellular calcium levels, leading to decreased peripheral arterial vascular resistance and dilation of coronary arteries. As a result, this compound lowers systemic blood pressure and increases myocardial oxygen delivery . The primary molecular targets are the L-type calcium channels, which play a crucial role in regulating calcium influx into cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyridine (DHP) Derivatives

Structural Analogs in Preclinical Studies

  • Compounds A–E (1,4-DHP derivatives): In phenylephrine-induced hypertensive rats, compounds B, C, and D (100–1000 μg/kg) reduced mean arterial blood pressure (MBP) comparably to nifedipine. These compounds feature bis-cyclohexyl/bis-phenyl alkyl esters at C-3/C-5 and a 4-(1-methyl-4-nitro-5-imidazolyl) moiety, suggesting steric and electronic modifications influence efficacy .
  • CAPE 1 and CAPE 2 (Plant-derived extracts) :
    In epinephrine-induced hypertension models, CAPE 1 (100 mg/mL) and CAPE 2 (75 mg/mL) achieved blood pressure reductions equivalent to 75 µg/mL this compound. Both extracts inhibited calcium influx in smooth muscle, mimicking this compound’s mechanism .

  • Nisoldipine: In adenosine A2B receptor binding assays, nisoldipine (IC₅₀ = 34.0 µM) outperformed this compound (IC₅₀ = 42.4 µM). Both DHPs share structural similarity with the A2B agonist BAY60-6583, but amlodipine and nitrendipine lacked comparable activity, highlighting substituent-dependent receptor interactions .

Pharmacokinetic and Stability Comparisons

  • Felodipine :
    Despite sharing a DHP core with this compound, felodipine exhibited distinct amorphous stability, attributed to differences in molecular packing and hydrogen bonding. This divergence impacts formulation strategies for sustained-release preparations .
  • Mebudipine :
    While mebudipine demonstrates superior vasoselectivity and a longer half-life, its oral bioavailability remains low (~10–15%), akin to this compound and other DHPs (nimodipine, nitrendipine) .

Non-Dihydropyridine Calcium Channel Blockers

  • SQ 32926 and SQ 32547 (Pyrimidine derivatives) :
    These aza-analogs of DHP demonstrated higher oral potency than this compound in preclinical models, achieving significant blood pressure reduction with shorter treatment durations .

Clinical and Therapeutic Comparisons

Antihypertensive Efficacy

  • STONE and Syst-CHINA Trials: this compound reduced stroke incidence by 13.0% versus 6.6% for myocardial infarction in elderly hypertensive patients, underscoring its cerebrovascular benefits.

Data Tables

Table 1: Preclinical Comparison of DHP Analogs with this compound

Compound Structural Feature Key Finding vs. This compound Reference
Compound C Bis-cyclohexyl esters, nitroimidazole moiety Equipotent MBP reduction (100–1000 μg/kg)
Nisoldipine Methyl ester substituents Lower IC₅₀ for A2B receptor (34.0 µM)
Felodipine Chlorophenyl substituent Poor amorphous stability
SQ 32926 Pyrimidine core Higher oral potency

Table 2: Pharmacokinetic Profiles of DHPs

Compound Half-Life (h) Oral Bioavailability (%) Vasoselectivity
This compound 2–5 45–55 Moderate
Mebudipine 6–8 10–15 High
Nisoldipine 7–12 5–10 Moderate
Felodipine 11–16 15–20 Low

Biological Activity

Nifedipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. Its biological activity extends beyond its primary cardiovascular effects, revealing a complex interaction with various cellular pathways and mechanisms. This article explores the multifaceted biological activities of this compound, including its mechanisms of action, pharmacokinetics, and emerging therapeutic applications.

This compound primarily exerts its effects by blocking voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This blockade prevents calcium ions from entering cells during depolarization, leading to:

  • Vasodilation : Reduces peripheral vascular resistance.
  • Decreased Myocardial Oxygen Demand : Alleviates angina by increasing coronary blood flow.

Table 1: Mechanisms of this compound Action

MechanismEffect
Calcium Channel BlockadeInhibition of calcium influx
VasodilationDecreased blood pressure
Antiplatelet ActivityInhibition of platelet aggregation
Antibacterial PropertiesActivity against various bacterial strains

Antiplatelet Activity

Recent studies have highlighted this compound's antiplatelet properties, which are mediated through the activation of peroxisome proliferator-activated receptors (PPARs). This compound enhances the activity of PPAR-β and PPAR-γ in activated platelets, leading to:

  • Inhibition of NF-κB Activation : Reduces inflammatory responses associated with platelet aggregation.
  • Modulation of PKCα Activity : Alters intracellular signaling pathways that promote platelet activation.

A study demonstrated that this compound significantly decreases thrombus formation in vivo, suggesting its potential use in preventing thrombotic events in hypertensive patients .

Pharmacokinetics

This compound is characterized by high protein binding (92-98%) and is predominantly metabolized by CYP3A4. Its pharmacokinetic profile includes:

  • Absorption : Rapidly absorbed with a peak plasma concentration reached within 30 minutes to 2 hours post-administration.
  • Half-Life : Approximately 2 to 5 hours, allowing for multiple dosing regimens.
  • Elimination : Primarily excreted as inactive metabolites in urine (60-80%) .

Emerging Therapeutic Applications

Beyond its traditional use in cardiovascular therapy, this compound has shown promise in other areas:

  • Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of pathogens, suggesting potential applications in treating infections .
  • Neurological Effects : Studies have explored its effects on neurotransmitter systems, indicating possible benefits in conditions involving neuronal excitability .

Case Study 1: Antiplatelet Efficacy

In a clinical trial involving hypertensive patients, administration of this compound resulted in a marked reduction in platelet aggregation and thrombus formation compared to placebo. This effect was attributed to the activation of PPARs and inhibition of NF-κB pathways .

Case Study 2: Antibacterial Effects

A study assessed the antibacterial efficacy of this compound against 331 bacterial strains, demonstrating significant inhibitory effects particularly against Gram-positive bacteria. This finding opens avenues for further research into this compound as an adjunctive treatment for bacterial infections .

Q & A

Basic Research Questions

Q. What experimental and computational methods are recommended for analyzing nifedipine solubility in different solvent systems?

  • Methodological Answer : this compound's solubility can be studied using the extended Hildebrand solubility approach , Hansen’s solubility parameters , and polynomial regression analysis to model solvent-solute interactions. Experimental data should be collected in binary/ternary solvent blends (e.g., ethanol-water mixtures) to identify polarity-driven solubility trends. Computational modeling can validate experimental results by correlating solubility parameters with molecular interactions like hydrogen bonding and van der Waals forces .

Q. How can environmental risks of this compound be assessed in aquatic systems?

  • Methodological Answer : Environmental risk assessment requires calculating the Predicted Environmental Concentration (PEC) using regional sales data and wastewater discharge rates. While aquatic toxicity data are insufficient for a definitive Predicted No Effect Concentration (PNEC), this compound’s hepatic metabolism via CYP3A4 (60-80% urinary excretion of inactive metabolites) and low PEC (<0.01 µg/L in the EU) suggest minimal environmental risk. Researchers should prioritize metabolite toxicity studies to refine PNEC models .

Q. What TLC protocols are validated for quantifying this compound and its degradation products?

  • Methodological Answer : Use the solvent system hexane:1,4-dioxane:2-propanol (15:5:2) for TLC, which yields Rf values of 0.40 for this compound and 0.57 for its decomposition product. Validate the method by comparing retention times and spot intensities under UV light (254 nm). For tissue samples, optimize retention time by testing absorption rates in model systems (e.g., liver homogenates) .

Advanced Research Questions

Q. How can researchers identify and characterize this compound polymorphs using solvent screening?

  • Methodological Answer : Polymorph screening involves crystallizing this compound in solvents like DMSO, MeCN, or DMF, followed by single-crystal X-ray diffraction (SCXRD) to confirm crystal structures (e.g., α, β, or γ forms). Solvent polarity and hydrogen-bonding capacity influence polymorph stability. For example, β-nifedipine is favored in DMSO, while γ forms emerge in DMF. Unit-cell analysis and comparison with CSD refcodes (e.g., BICCIZ06) are critical for structural validation .

Q. What strategies improve the stability of this compound in coamorphous solid dispersions?

  • Methodological Answer : Coamorphous systems (e.g., this compound-valsartan) require differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm amorphous phase formation. Stabilization is achieved by selecting coformers with complementary hydrogen-bonding motifs (e.g., carboxylic acid groups). Accelerated stability testing (40°C/75% RH) over 3–6 months can assess recrystallization risks .

Q. How do population pharmacokinetic models account for variability in this compound metabolism?

  • Methodological Answer : Nonlinear mixed-effects modeling (e.g., NONMEM) can quantify covariates like CYP3A4 activity, age, and hepatic function. Use plasma concentration-time data to estimate clearance (CL) and volume of distribution (Vd). Bayesian forecasting integrates individual patient data to personalize dosing, reducing hypotension risks in hypertensive patients .

Q. What computational tools predict this compound’s efficacy in non-cardiovascular diseases, such as Alzheimer’s?

  • Methodological Answer : Tools like sc2MeNetDrug analyze cell-cell communication networks (e.g., astrocyte-to-neuron signaling) to identify drug repurposing opportunities. This compound’s top enrichment score in amyloid-beta reduction studies suggests calcium channel blockade mitigates neurotoxicity. Validate findings with in vitro assays measuring Aβ40/42 levels in neuronal cultures .

Q. Data Contradiction & Experimental Design

Q. How should conflicting clinical data on this compound’s adverse effects (e.g., headaches) be reconciled?

  • Methodological Answer : Perform meta-regression to identify confounders (e.g., dosage, patient demographics). In a study comparing this compound vs. placebo, headaches occurred in 8/19 vs. 3/5 participants, but odds ratios (OR 0.94 for total adverse effects) lacked statistical significance. Subgroup analysis by dose (10–20 mg/day) and crossover trial designs can clarify causality .

Q. What experimental designs optimize this compound-loaded polymeric microspheres for sustained release?

  • Methodological Answer : Apply Box-Behnken design to test variables like polymer concentration (X1), stirring speed (X2), and drug-polymer ratio (X3). Response surface methodology (RSM) models outcomes like encapsulation efficiency (Y1) and release kinetics (Y2). Validate with ANOVA (p<0.05) and desirability functions to identify optimal conditions (e.g., 1:3 drug:polymer ratio) .

Q. Why do solvent polarity and temperature produce contradictory solubility results in this compound studies?

  • Methodological Answer : Contradictions arise from solvent-specific entropy-enthalpy compensation. For example, in ethanol-water blends, increased polarity enhances solubility at 25°C but reduces it at 37°C due to exothermic dissolution. Use van’t Hoff plots to dissect thermodynamic contributions and refine solubility predictions .

Tables for Key Findings

Study Focus Key Parameter Method Outcome
Solubility AnalysisHansen’s solubility parametersPolynomial regressionEthanol-water (70:30) maximizes solubility
Polymorph ScreeningSolvent polarity effectSCXRDβ-form dominance in DMSO
Environmental RiskPEC/PNEC ratioSales data modelingPEC < 0.01 µg/L (EU safe threshold)
Coamorphous StabilityGlass transition temperature (Tg)DSC/XRDTg > 80°C prevents recrystallization

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIMSNHJOBLJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Record name NIFEDIPINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20738
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name nifedipine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Nifedipine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60299-11-8 (mono-hydrochloride)
Record name Nifedipine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2025715
Record name Nifedipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid
Record name NIFEDIPINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20738
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nifedipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L
Record name NIFEDIPINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20738
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nifedipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifedipine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nifedipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

2.6X10-8 mm Hg at 25 °C
Record name Nifedipine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nifedipine blocks voltage gated L-type calcium channels in vascular smooth muscle and myocardial cells. This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions reduce blood pressure and increase the supply of oxygen to the heart, alleviating angina., The principal physiologic action of nifedipine is to inhibit the transmembrane influx of extracellular calcium ions across the membranes of myocardial cells and vascular smooth muscle cells, without changing serum calcium concentrations. Calcium plays important roles in the excitation-contraction coupling processes of the heart and vascular smooth muscle cells and in the electrical discharge of the specialized conduction cells of the heart. The membranes of these cells contain numerous channels that carry a slow inward current and that are selective for calcium. Activation of these slow calcium channels contributes to the plateau phase (phase 2) of the action potential of cardiac and vascular smooth muscle cells. The exact mechanism whereby nifedipine inhibits calcium ion influx across the slow calcium channels is not known, but the drug is thought to inhibit ion-control gating mechanisms of the channel, deform the slow channel, and/or interfere with release of calcium from the sarcoplasmic reticulum. By inhibiting calcium influx, nifedipine inhibits the contractile processes of cardiac and vascular smooth muscle, thereby dilating the main coronary and systemic arteries., Nifedipine is a peripheral arterial vasodilator which acts directly on vascular smooth muscle. The binding of nifedipine to voltage-dependent and possibly receptor-operated channels in vascular smooth muscle results in an inhibition of calcium influx through these channels. Stores of intracellular calcium in vascular smooth muscle are limited and thus dependent upon the influx of extracellular calcium for contraction to occur. The reduction in calcium influx by nifedipine causes arterial vasodilation and decreased peripheral vascular resistance which results in reduced arterial blood pressure.
Record name Nifedipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifedipine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate
Record name Nifedipine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow crystals

CAS No.

21829-25-4, 193689-82-6, 915092-63-6
Record name NIFEDIPINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20738
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193689-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifedipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21829-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, 3,5-dimethyl ester, radical ion(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915092-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifedipine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifedipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nifedipine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nifedipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nifedipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFEDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ZF7L6G2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nifedipine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nifedipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C
Record name NIFEDIPINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20738
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nifedipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifedipine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nifedipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.